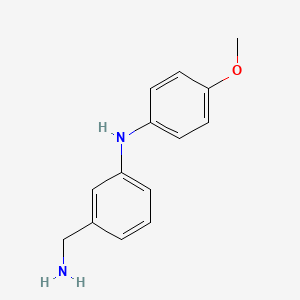![molecular formula C9H8N2O2 B577683 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- CAS No. 1324002-79-0](/img/structure/B577683.png)
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl-
Overview
Description
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyridine family and features a fused pyrrole ring, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- typically involves several steps, including cyclization and functional group modifications. One common synthetic route includes the following steps :
Cyclization: The initial step involves the cyclization of a suitable precursor to form the pyrrolo[3,2-c]pyridine core.
Functional Group Modification: Subsequent steps involve the introduction of the carboxylic acid and methyl groups. This can be achieved through reactions such as nitration, reduction, and esterification.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as m-chloroperbenzoic acid under a nitrogen atmosphere.
Reduction: Reduction reactions can be performed using iron powder in acetic acid at elevated temperatures.
Substitution: Substitution reactions, such as those involving phenylboronic acids, can be catalyzed by palladium complexes under microwave conditions.
These reactions often yield products that retain the core structure of the compound while introducing new functional groups, enhancing its chemical versatility.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- involves its interaction with specific molecular targets. For instance, it has been shown to bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- can be compared to other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a fused pyrrole-pyridine structure but differ in their substitution patterns and biological activities.
Pyrrolo[3,4-c]pyridine derivatives: These compounds have shown efficacy in reducing blood glucose levels and may have applications in treating diabetes.
The uniqueness of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- lies in its specific interactions with molecular targets and its potential as an anticancer agent, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-methylpyrrolo[3,2-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-3-2-6-5-10-7(9(12)13)4-8(6)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNLRLVSFINTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(C=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)
![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)
![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)
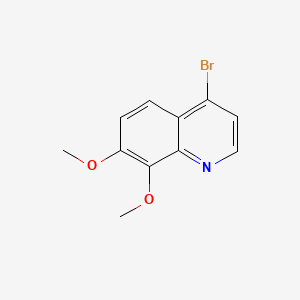
![1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B577606.png)

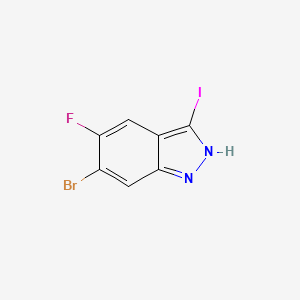
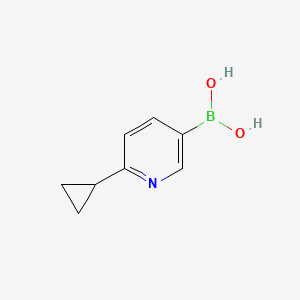
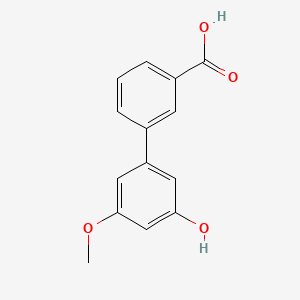
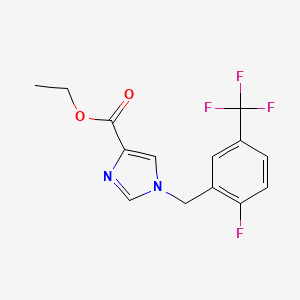
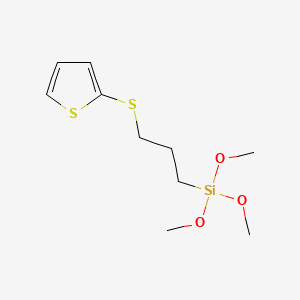
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)

